Product packaging for Chromoionophore VII(Cat. No.:CAS No. 141754-62-3)

Chromoionophore VII

Cat. No.: B130380
CAS No.: 141754-62-3
M. Wt: 719.9 g/mol
InChI Key: ACJOCTIRKDZZGC-UHFFFAOYSA-N
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Description

Contextualization within Ionophore-Based Optical Sensing Platforms

Ionophore-based optical sensors, often termed optodes, are analytical devices that detect specific ions by translating the chemical recognition event into an optical signal. These sensors are typically composed of a polymeric membrane doped with several key components: an ionophore for selective ion recognition, a chromoionophore to act as an optical transducer, and lipophilic ionic sites to ensure charge balance within the membrane. researchgate.netumich.edu The fundamental principle of these sensors lies in the competitive or cooperative interaction between the target analyte ion and a reference ion, usually a proton (H+), for the ionophore and the chromoionophore. umich.eduacs.org This interaction leads to a change in the protonation state of the chromoionophore, resulting in a measurable change in its absorbance or fluorescence properties. acs.orgnih.gov

Chromoionophore VII is a lipophilic, H+-selective chromoionophore, making it an ideal candidate for this sensing scheme. sigmaaldrich.com Its integration into sensor formulations allows for the development of optical sensors for a variety of cations. For instance, it has been successfully incorporated into sensors for the trace analysis of silver (Ag+) ions and lead (Pb2+) ions. nih.govacs.org The lipophilicity of this compound ensures its stable entrapment within the sensor's polymer matrix, preventing leaching into the sample solution and contributing to the sensor's longevity and reusability. google.com

Fundamental Role of Chromoionophores as Optical Transducers

Chromoionophores are essentially lipophilic pH indicators that undergo a spectral change upon protonation or deprotonation. acs.organnualreviews.org In an ion-selective optical sensor, the chromoionophore does not directly bind to the target analyte. Instead, it responds to the change in the local proton concentration within the sensing membrane, which is dictated by the binding of the target analyte to the ionophore. acs.orgnih.gov

For cation detection, the process generally involves an ion-exchange mechanism. The target cation in the sample is selectively extracted into the organic sensor phase by the ionophore. To maintain charge neutrality within the membrane, this process is coupled with the release of a proton from the protonated chromoionophore into the sample phase. nih.gov This deprotonation of the chromoionophore causes a distinct change in its absorption or fluorescence spectrum, which serves as the analytical signal. researchgate.netumich.edu

This compound, a Nile Blue derivative, functions effectively as such a transducer. google.comannualreviews.org Its protonated and deprotonated forms exhibit significantly different optical properties, allowing for sensitive detection. nih.gov The choice of chromoionophore, with its specific pKa value, is crucial as it influences the sensor's dynamic range. jsac.jp

Historical Trajectory and Contemporary Significance of this compound (ETH 5418)

This compound (ETH 5418) was developed as part of the extensive research efforts at the Swiss Federal Institute of Technology (ETH) in Zurich to synthesize a range of chromoionophores with varying properties for diverse sensing applications. The synthesis of ETH 5418 has been detailed in scientific literature. ethz.chethz.ch A series of lipophilic H+-selective chromoionophores with different basicities were created to be paired with various ionophores, enabling the design of optodes with specific measuring ranges for different analytical needs. google.com

The contemporary significance of this compound lies in its successful application in the development of highly sensitive and selective optical sensors. It has been a key component in creating fluorescent microsphere-based sensors for detecting silver ions at parts-per-trillion levels. nih.gov In these systems, this compound is part of a cocktail of sensing components that also includes a silver-selective ionophore and an internal reference dye. nih.gov Similarly, it has been used in the fabrication of fluorescent microspheres for the trace-level determination of lead ions, achieving detection limits in the low nanomolar range. acs.org Its use has also been explored in optical sensors for copper(II) ions. jsac.jp

The continued use of this compound in cutting-edge research underscores its robustness and versatility as an optical transducer in the ongoing development of advanced chemical sensors for environmental and biological monitoring.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Name N,N-diethyl-9-((4-((4-(octadecanoylamino)phenyl)azo)phenyl)amino)nonanamide
Developmental Code ETH 5418
Type Lipophilic H+-selective chromoionophore
Molecular Formula C55H87N5O3
Molecular Weight 866.3 g/mol

Table 2: Applications of this compound in Chemical Sensing

AnalyteSensor TypeKey Findings
Silver (Ag+) Fluorescent optical microsensor arrayAchieved a detection limit of 4 x 10^-11 M with a response time of less than 15 minutes for 10^-9 M AgNO3. nih.gov
Lead (Pb2+) Fluorescent microspheresEnabled measurable lead responses at the low nanomolar level, with a detection limit of 3 x 10^-9 M at pH 5.7. acs.org
Copper (Cu2+) Bulk optode membraneThe optode responded to copper(II) ions in the concentration range of 10^-6 to 10^-2 M. jsac.jp

Structure

2D Structure

Chemical Structure Depiction
molecular formula C45H57N3O5 B130380 Chromoionophore VII CAS No. 141754-62-3

Properties

CAS No.

141754-62-3

Molecular Formula

C45H57N3O5

Molecular Weight

719.9 g/mol

IUPAC Name

(11-nonan-5-yloxy-11-oxoundecyl) 4-[[9-(dimethylamino)benzo[a]phenoxazin-5-ylidene]amino]benzoate

InChI

InChI=1S/C45H57N3O5/c1-5-7-19-36(20-8-6-2)52-43(49)23-15-13-11-9-10-12-14-18-30-51-45(50)33-24-26-34(27-25-33)46-40-32-42-44(38-22-17-16-21-37(38)40)47-39-29-28-35(48(3)4)31-41(39)53-42/h16-17,21-22,24-29,31-32,36H,5-15,18-20,23,30H2,1-4H3

InChI Key

ACJOCTIRKDZZGC-UHFFFAOYSA-N

SMILES

CCCCC(CCCC)OC(=O)CCCCCCCCCCOC(=O)C1=CC=C(C=C1)N=C2C=C3C(=NC4=C(O3)C=C(C=C4)N(C)C)C5=CC=CC=C52

Canonical SMILES

CCCCC(CCCC)OC(=O)CCCCCCCCCCOC(=O)C1=CC=C(C=C1)N=C2C=C3C(=NC4=C(O3)C=C(C=C4)N(C)C)C5=CC=CC=C52

Origin of Product

United States

Synthetic Methodologies and Molecular Engineering of Chromoionophore Vii Systems

Established Synthetic Pathways for Chromoionophore VII and its Structural Analogues

This compound is a derivative of Nile Blue, a class of benzo[a]phenoxazine dyes. google.comsciforum.net The synthesis of these complex molecules is a multi-step process. While the specific, detailed synthesis of this compound (ETH 5418) has been described in specialized literature, the general approach follows established pathways for creating Nile Blue derivatives. ethz.chdss.go.th

A common strategy involves the acid-catalyzed condensation of an appropriate N,N-dialkyl-m-aminophenol with an N-acylated-p-phenylenediamine derivative or a related aromatic nitroso compound. acs.org For instance, the synthesis of new benzo[a]phenoxazinium chlorides can be achieved by reacting nitrosophenol hydrochlorides with the desired amine precursors. mdpi.com The synthesis of this compound specifically involves creating a complex lipophilic side chain and attaching it to the core Nile Blue structure to ensure it remains entrapped within the sensor's organic membrane phase. google.comnih.gov

Structural analogues, such as other Nile Blue derivatives with varying substituents, are synthesized to modulate the dye's properties. sciforum.net For example, new derivatives with propyl and aminopropyl groups at the 5- and 9-positions have been synthesized to create novel near-infrared (NIR) fluorescent probes. mdpi.com These syntheses often require careful control of reaction conditions and purification by methods like flash chromatography to obtain the final product with high purity. google.com

Rational Design Principles for Modulating Chromoionophore Molecular Architecture

Rational design is crucial for developing chromoionophores with tailored properties for specific sensing applications. This involves strategically modifying the molecule's structure to control its basicity, enhance ion selectivity, and enable integration into advanced sensing platforms. acs.orgacs.org

The basicity of a chromoionophore, quantified by its pKa value, is a critical parameter that dictates the operational pH range of the sensor. acs.org The pKa is the pH at which the protonated and deprotonated forms of the chromoionophore are present in equal concentrations. By altering the electronic properties of the dye molecule, typically through the addition of electron-donating or electron-withdrawing groups, chemists can tune the pKa value. acs.org

Structural modification of the core Nile Blue structure provides a direct route to tune these pKa values, although the achievable basicity range can be limited. acs.org For example, this compound has reported pKa values of 8.6 in a poly(vinyl chloride) (PVC) membrane plasticized with bis(2-ethylhexyl) sebacate (B1225510) (DOS) and 11.7 in a membrane plasticized with 2-nitrophenyl octyl ether (o-NPOE). google.com This demonstrates that both the molecular structure and the surrounding membrane environment influence the effective pKa. A simple method has been proposed to determine the pKa values of hydrophobic probes like chromoionophores directly within nanospheres, which is crucial for their application in miniaturized sensors. acs.org

ChromoionophoreSynonympKa in PVC-DOS MembranepKa in PVC-NPOE MembraneReference
Chromoionophore IETH 529411.414.8 acs.org
This compoundETH 54188.611.7 google.com
Chromoionophore XIV-5.6-
Nile Blue Derivative (NB2)--Nernstian response from pH 6 google.com

This compound and its analogues are H⁺-selective dyes. google.com Their use in sensors for other ions (like Na⁺, K⁺, or Pb²⁺) is achieved through an indirect mechanism. The key strategy is to couple the H⁺-selective chromoionophore with a highly selective ionophore for the target analyte within a sensing membrane. nih.gov

The sensing mechanism relies on a competitive ion-exchange process. nih.gov For cation detection, the target cation is selectively extracted from the sample into the sensor membrane by the ionophore. To maintain charge neutrality within the membrane, a proton (H⁺) is released from the protonated chromoionophore back into the sample. nih.gov This deprotonation event causes a change in the chromoionophore's absorbance or fluorescence, which is then measured. google.comnih.gov

Integrating chromoionophores into larger, pre-organized host structures like macrocycles is an advanced strategy for creating sophisticated sensors. While this compound itself is typically used as a free dye within a polymer matrix, the principles of supramolecular chemistry are widely applied to create novel chromoionophoric systems.

Crown Ethers: These macrocycles are well-known for their ability to selectively bind cations based on the fit between the ion's diameter and the ether's cavity size. cdnsciencepub.comliverpool.ac.uk Chromoionophores have been designed where a crown ether unit is appended to a chromophore. cdnsciencepub.com Cation binding by the crown ether moiety can induce a change in the electronic state of the chromophore, leading to a measurable optical signal. cdnsciencepub.com

Calixarenes: These are cup-shaped macrocycles that can act as versatile molecular backbones. researchgate.net By attaching ligating functional groups and chromophoric units to a calixarene (B151959) scaffold, researchers can design highly selective ionophores. researchgate.netcas.cz For example, a 1,3-alternate calix google.comazacrown ether has been synthesized to act as a chromoionophore for divalent metal ions, particularly Zn²⁺. cas.cz

Cryptands: These are bicyclic or polycyclic multidentate ligands that form highly stable complexes with a variety of cations. liverpool.ac.uk Their three-dimensional cavity leads to enhanced selectivity and binding strength compared to monocyclic crown ethers. liverpool.ac.uk

The integration of a chromophore into these macrocyclic frameworks allows the host-guest binding event to be translated into an optical signal, forming the basis of highly selective and sensitive detection systems. researchgate.net

Macrocyclic FrameworkFunction/Application in Chromoionophore SystemsReference
Crown EthersProvide size-selective cation binding, inducing optical changes in an attached chromophore. cdnsciencepub.comliverpool.ac.uk
CalixarenesAct as a molecular scaffold for attaching both ion-binding groups and chromophores, enabling the design of selective optical sensors. researchgate.netcas.czdcu.ie
CryptandsOffer highly selective and stable cation complexation due to their 3D cavity, forming the basis for advanced ionophoric systems. liverpool.ac.uk

Strategies for Enhancing Ion Selectivity through Molecular Scaffolding

Post-Synthetic Functionalization for Immobilization and Sensor Integration

A significant challenge in designing robust optical sensors is preventing the leaching of active components, like the chromoionophore, from the sensor matrix over time. nih.gov This is particularly problematic for sensors intended for continuous use or for measurements in lipophilic samples like undiluted serum. google.com Post-synthetic functionalization addresses this by creating a stable link between the chromoionophore and the support matrix.

Covalent immobilization is considered the most effective method to prevent leaching and enhance the operational stability of sensors. This involves modifying the chromoionophore to include a polymerizable functional group, such as an acrylic or methacrylic group. google.comnih.gov This functionalized chromoionophore can then be co-polymerized with other monomers to become an integral part of the polymer backbone. google.comnih.gov

Several strategies have been successfully employed:

Grafting to Polyacrylates: Nile Blue derivatives have been successfully grafted to a self-plasticized poly(n-butyl acrylate) matrix via stable urea (B33335) or amide linkages. nih.gov

Copolymerization with Methacrylates: A Nile Blue derivative (NB1) was modified with an acryloyloxybenzoyl group and then copolymerized with methyl methacrylate (B99206) (MMA) and decyl methacrylate (DMA) to create a polymer with the chromoionophore covalently bound. google.com

Attachment to Various Polymers: Chromoionophores have been covalently attached to matrices like poly(vinyl chloride), polyurethanes, and polymethacrylate (B1205211) copolymers to improve sensor lifetime and prevent component leaching. nih.govfrontiersin.orgacs.org

This approach ensures that the chromoionophore remains securely within the sensing phase, leading to more robust and long-lasting optical sensors. nih.gov

Physical Adsorption Mechanisms on Micro/Nanoparticles and Diverse Substrates

The immobilization of this compound and analogous lipophilic dyes onto solid supports via physical adsorption is a prevalent and straightforward strategy for the fabrication of functional materials, particularly for optical sensing applications. This method obviates the need for covalent bond formation, relying instead on non-covalent interactions such as hydrophobic and van der Waals forces to affix the chromoionophore to the surface of a substrate. The inherent hydrophobicity of this compound, conferred by its extended octadecanoyl chain, makes it an ideal candidate for stable adsorption onto nonpolar surfaces from aqueous or mixed-solvent systems.

Research has demonstrated that polymeric microspheres, especially those made of polystyrene, serve as an effective and common substrate for the physical immobilization of lipophilic sensing components, including chromoionophores. rsc.orgunige.chresearchgate.net The typical fabrication process involves dissolving the chromoionophore and other sensing elements (such as an ionophore and an ion-exchanger) in a water-miscible organic solvent like tetrahydrofuran (B95107) (THF). This organic solution is then introduced into an aqueous suspension of the microspheres. Subsequent removal of the THF, often by evaporation under a stream of nitrogen, causes the poorly water-soluble components to precipitate and adsorb onto the hydrophobic surface of the polystyrene beads. rsc.org This simple mixed-solvent method results in the formation of a stable, functional layer on the particle surface, creating micro- or nano-sized sensors. unige.chresearchgate.net

The resulting chromoionophore-laden particles can be characterized by various analytical techniques. Dynamic Light Scattering (DLS) is often used to confirm the size of the resulting particles, while fluorescence microscopy can verify the successful and uniform immobilization of the chromoionophore on the microspheres. unige.chresearchgate.net

Table 1: Representative Findings on Physical Adsorption of Lipophilic Chromoionophores on Polymeric Microspheres

Parameter Research Finding Implication for this compound Source
Substrate Polystyrene (PS) microspheres The hydrophobic surface is highly compatible with the lipophilic nature of this compound, promoting strong physical adsorption. rsc.orgunige.ch
Particle Size 0.8 µm to 13 µm Provides a high surface-area-to-volume ratio, enabling significant loading of the chromoionophore and other sensing components. rsc.orgacs.org
Immobilization Method Solvent evaporation from a mixed THF/water system A simple and effective technique that forces the water-insoluble this compound onto the particle surface as the organic solvent is removed. rsc.orgunige.ch
Driving Force Hydrophobic interactions The primary mechanism for binding, ensuring stable immobilization without chemical modification of the chromoionophore. rsc.orguni-regensburg.de
Co-adsorbed Components Ionophores (e.g., Valinomycin) and ion-exchangers (e.g., NaTFPB) Physical adsorption allows for the simultaneous immobilization of all necessary components for a functional ion-selective optode in a single step. rsc.orgunige.ch

The principles of physical adsorption are further understood through the study of adsorption isotherms, which describe the equilibrium relationship between the concentration of the dye in solution and the amount adsorbed on the solid surface. Common models used to analyze this behavior are the Langmuir and Freundlich isotherms. The Langmuir model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites, whereas the Freundlich model is an empirical equation that describes multilayer adsorption on a heterogeneous surface. mdpi.comchemmethod.comacs.org The fit of experimental data to these models provides insight into the nature of the adsorption process. For instance, a good fit to the Langmuir model suggests a uniform surface and monolayer coverage, while a fit to the Freundlich model indicates a more complex interaction with a non-uniform surface. chemmethod.comijcce.ac.ir

Table 2: Common Adsorption Isotherm Models and Their Significance

Isotherm Model Description Key Parameters Relevance to this compound Adsorption Source
Langmuir Assumes monolayer adsorption on a homogeneous surface with a finite number of identical sites. q_max (maximum monolayer adsorption capacity), K_L (Langmuir constant related to adsorption energy) Can determine the maximum amount of this compound that can be adsorbed onto a specific substrate surface under given conditions. chemmethod.comacs.org
Freundlich An empirical model that describes reversible, non-ideal, and multilayer adsorption on heterogeneous surfaces. K_F (Freundlich constant related to adsorption capacity), n (heterogeneity factor) Useful for describing the adsorption of this compound on complex or non-ideal substrates where surface energies may vary. A good fit suggests a heterogeneous surface. mdpi.comijcce.ac.ir

The rate at which this compound adsorbs onto a substrate is analyzed using kinetic models. The pseudo-first-order and pseudo-second-order models are most commonly applied to test experimental data. acs.orgcore.ac.ukbrieflands.com The pseudo-second-order model, in particular, often provides the best fit for dye adsorption processes, which suggests that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons. acs.orgcore.ac.uk However, in the context of purely physical immobilization of a lipophilic dye like this compound onto a hydrophobic surface, the kinetics are primarily governed by mass transfer and diffusion processes.

Table 3: Adsorption Kinetic Models and Their Interpretation

Kinetic Model Description Typical Application Interpretation for this compound Source
Pseudo-first-order Assumes the rate of adsorption is proportional to the number of unoccupied sites. Often describes the initial phase of adsorption well. Can model the initial, rapid binding of this compound molecules to the substrate surface. acs.orgbrieflands.com
Pseudo-second-order Assumes the rate-limiting step is the adsorption mechanism itself, and the rate is proportional to the square of the number of unoccupied sites. Frequently provides a better fit for the entire adsorption process of dyes onto various adsorbents. A good fit would suggest that the binding process itself, even if physical, is the rate-determining step rather than bulk diffusion. mdpi.comacs.orgbrieflands.com
Intra-particle diffusion Describes the transport of the adsorbate from the bulk solution into the pores of the adsorbent. Used to determine if diffusion into the particle is the rate-limiting step. Helps to understand if the adsorption rate of this compound is limited by how quickly it can diffuse to the binding sites within a porous substrate. core.ac.ukbrieflands.com

Mechanistic Elucidation of Molecular Recognition and Optical Transduction

Principles of Ion-Exchange Equilibria in Optode Systems

For cation detection, the target analyte cation (M⁺) in the aqueous phase is selectively drawn into the organic membrane by the ionophore (L). This process displaces a proton (H⁺) from the protonated chromoionophore (CH⁺), releasing the proton into the aqueous phase and causing the chromoionophore to shift to its deprotonated, neutral form (C). This exchange is a competitive process governed by the relative concentrations of the analyte ion and protons in the sample, as well as their respective affinities for the ionophore and chromoionophore.

Conversely, for anion detection, the mechanism involves a cooperative co-extraction. The target anion from the sample phase is pulled into the membrane by the ionophore, and to maintain charge balance, a proton from the sample is simultaneously co-extracted to protonate the neutral chromoionophore (C), converting it to its charged form (CH⁺). nih.gov The extent of this co-extraction, and thus the degree of chromoionophore protonation, is directly related to the concentration of the target anion in the sample. nih.gov

The equilibrium that dictates the optode's response can be generalized by the following equation for cation sensing:

M⁺(aq) + nL(org) + CH⁺(org) ⇌ MLn⁺(org) + C(org) + H⁺(aq)

Here, the degree of protonation of the chromoionophore is contingent on the competition between the analyte metal ion (M⁺) and the proton (H⁺) for the binding sites within the membrane. An increase in the analyte concentration in the aqueous sample shifts the equilibrium to the right, leading to the deprotonation of the chromoionophore. The pKa value of the chromoionophore, which is its proton-binding affinity in the membrane, is a critical parameter. nih.gov Chromoionophore VII has a reported pKa of 8.6. This value determines the optimal pH range for the sensor's operation. For instance, to function as an effective logic gate, membranes with this compound are operated at pH values higher than 4.0.

In anion sensing, the interaction is cooperative. The binding of the anion to the ionophore is coupled with the protonation of the chromoionophore to ensure electroneutrality. nih.gov An increased anion level in the sample leads to a higher degree of protonation of the chromoionophore. nih.gov The sensitivity and selectivity of the sensor can be tuned by adjusting the pH of the sample buffer; a lower pH generally leads to a more sensitive sensor. nih.gov

The performance of an optode based on this compound is not solely dependent on the chromoionophore itself but relies heavily on the synergistic action of the ionophore and the ion-exchanger.

Ionophores : These are lipophilic molecules that act as receptors, selectively binding to the target analyte ion. rsc.orgacs.org For example, in a potassium-selective optode, an ionophore like valinomycin (B1682140) is used due to its high affinity for K⁺ ions. The selectivity of the entire sensor system is primarily dictated by the selectivity of the ionophore. researchgate.net For sodium-selective sensors, ionophores such as tetramethoxyethylester calix umich.eduarene have been employed in conjunction with this compound.

Ion-Exchangers : These are lipophilic salts, such as sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaTFPB) or potassium tetrakis(4-chlorophenyl)borate (KTFPB), that are incorporated into the membrane. acs.orgacs.org Their primary role is to maintain electroneutrality within the hydrophobic membrane phase. rsc.org They provide a pool of mobile, lipophilic counter-ions that can be exchanged with the analyte ions, preventing the build-up of charge and facilitating the ion-exchange process at the heart of the sensing mechanism. rsc.orgacs.org In some systems, the ion-exchanger can also influence the selectivity, particularly in sensors for polyions like protamine, where dinonylnaphthalenesulfonate (DNNS) acts as both an ionophore and an ion-exchanger. rsc.org

The careful selection and optimization of the relative concentrations of the chromoionophore, ionophore, and ion-exchanger are crucial for achieving the desired analytical performance, including sensitivity, selectivity, and dynamic range. rsc.orgacs.orgnih.gov

Detailed Analysis of Proton-Analyte Competitive and Cooperative Interactions

Spectroscopic Manifestations of Protonation/Deprotonation and Ion Complexation Events

The chemical changes occurring within the optode membrane, specifically the change in the protonation state of this compound, are transduced into a measurable optical signal. This transduction is observed through distinct changes in the absorbance and fluorescence spectra of the chromoionophore. acs.orgnih.gov

The protonated (CH⁺) and deprotonated (C) forms of this compound exhibit significantly different absorption spectra. This difference is the basis for quantitative analysis using absorbance measurements. The color of the membrane changes depending on the ratio of the protonated and deprotonated forms.

For instance, in a sodium-selective optode using this compound, the absorbance intensities at 530 nm and 670 nm can be monitored as outputs. In a study on nitrite (B80452) detection, a sensor film formulated with this compound showed a protonation peak at 472 nm and a deprotonation peak at 536 nm. nih.gov As the nitrite concentration increased, leading to protonation of the chromoionophore, the absorbance at 472 nm increased while the absorbance at 536 nm decreased. nih.gov The presence of a clear isosbestic point in the spectra during titration indicates a clean conversion between the two forms. yok.gov.tr

The degree of protonation (or deprotonation) can be quantified ratiometrically by measuring the absorbance at two wavelengths corresponding to the peaks of the protonated and deprotonated forms. nih.gov This ratiometric approach minimizes interferences from fluctuations in light source intensity, dye concentration, or film thickness. yok.gov.tr

Table 1: Absorbance Characteristics of this compound in Different Optode Systems

AnalyteIonophore/SystemProtonation Peak (λ_max,prot)Deprotonation Peak (λ_max,deprot)Observed Change with Increasing AnalyteReference
Na⁺Tetramethoxyethylester calix umich.eduarene530 nm670 nmAbsorbance at 670 nm increases
NitriteCobalt(III) Corrole (B1231805)472 nm536 nmAbsorbance at 472 nm increases, 536 nm decreases nih.gov

This table is interactive. Click on the headers to sort the data.

This compound also exhibits changes in its fluorescence properties upon changes in its protonation state, enabling its use in fluorescence-based sensing. The modulation of the fluorescence signal can manifest as a "turn-on" or "turn-off" response, where the fluorescence intensity either increases or decreases significantly upon interaction with the analyte. acs.org

In many systems, the fluorescence response is governed by the competition between the analyte and protons, which alters the chromoionophore's protonation state and, consequently, its fluorescence emission. acs.org For example, in a potassium sensor, the extraction of K⁺ into the sensing phase displaces a proton from the chromoionophore, leading to its deprotonation. mit.edu This change in protonation state modulates the fluorescence intensity. mit.edu

Ratiometric fluorescence sensing is a powerful technique that can be employed with chromoionophores. yok.gov.tr By measuring the ratio of fluorescence intensities at two different emission wavelengths, a self-calibrating sensor can be created that is less susceptible to environmental fluctuations or photobleaching. yok.gov.tr While this compound itself is primarily used in absorbance and intensity-based fluorescence sensing, the principles of ratiometric measurement are central to advanced optical sensor design. nih.govyok.gov.tr The modulation can also occur through mechanisms like Förster Resonance Energy Transfer (FRET), where the chromoionophore's changing absorbance spectrum alters the energy transfer efficiency between donor and acceptor fluorophores, such as quantum dots, providing a ratiometric output. mit.edu

Absorbance Spectrum Shifts and Quantitative Intensity Changes

Determinants of Sensing Performance and Analytical Selectivity

The primary determinant of selectivity is the ionophore . rsc.orgacs.org The ability of the ionophore to preferentially bind the target analyte over other potentially interfering ions dictates the sensor's specificity. rsc.orgacs.org For example, the use of valinomycin imparts high selectivity for potassium ions.

The pKa of the chromoionophore is another critical factor. nih.gov The proton-binding affinity of the chromoionophore influences the sensor's operating pH range and its selectivity. nih.gov Studies have shown that for anion-selective optodes, chromoionophores with higher pKa values generally lead to better selectivity. nih.gov

The composition of the membrane , including the type and amount of plasticizer and ionic additives, also plays a significant role. acs.orgnih.gov The polarity of the membrane matrix can affect the pKa of the chromoionophore and the stability of the ion-ionophore complexes. acs.org Furthermore, the nature of the chromoionophore (neutral vs. charged) can impact selectivity; neutral chromoionophores have been shown to provide better selectivity towards certain anions compared to charged ones, as the latter may increase the ionic strength of the film and favor competing anions. nih.gov

Finally, the pH of the sample solution is a key operational parameter that can be adjusted to tune the sensor's performance. nih.gov By controlling the concentration of the competing/co-extracted proton, the sensitivity and dynamic range of the sensor can be optimized for a specific application. nih.gov

Influence of Membrane Composition: Plasticizers and Ionic Additives

The performance of optical sensors based on this compound is critically dependent on the composition of the polymeric membrane in which it is embedded. The primary components influencing the sensor's analytical characteristics are the plasticizer and any incorporated ionic additives. These elements collectively define the membrane's dielectric properties, ion-pairing behavior, and the mobility of species within the sensing phase, thereby modulating the chromoionophore's response.

Plasticizers: The choice of plasticizer, typically comprising about 66% of the membrane's weight, significantly alters the sensor's operational parameters. The most common plasticizers used in conjunction with this compound are bis(2-ethylhexyl) sebacate (B1225510) (DOS) and 2-nitrophenyl octyl ether (o-NPOE). These are selected for their differing dielectric constants, which are approximately 4 and 24 in their pure forms, respectively. nih.gov However, when incorporated into a poly(vinyl chloride) (PVC) matrix, the effective dielectric constants of the membranes are much higher, ranging from 16-20 for DOS-plasticized membranes to 37-45 for those plasticized with o-NPOE. nih.gov

This difference in polarity has several consequences:

Resistance and Ion Mobility: Membranes plasticized with the high-dielectric-constant o-NPOE generally exhibit lower electrical resistance compared to those made with low-dielectric-constant DOS. nih.gov This facilitates faster ion transport within the membrane.

Acidity Constant (pKa): The pKa of this compound is profoundly influenced by the plasticizer. In membranes plasticized with o-NPOE, the pKa is 2-3 orders of magnitude higher than in those plasticized with DOS. researchgate.net This shift affects the sensor's dynamic range and sensitivity at a given pH.

Ion-Pair Formation: The degree of dissociation of electrolytes is greater in the more polar o-NPOE environment, leading to less ion-pair formation compared to DOS-based membranes. nih.gov This can affect the selectivity and response mechanism of the sensor.

Studies have shown that for certain applications, non-polar plasticizers like DOS can lead to higher sensitivity and a wider determination range for target analytes compared to polar plasticizers like o-NPOE. mdpi.com The diffusion coefficient of this compound has also been quantified in both types of membranes, showing a linear decrease as the weight percentage of PVC in the membrane increases.

Table 1: Experimentally Determined pKa of this compound in Different Plasticized PVC Membranes

PlasticizerpKa ValueReference
bis(2-ethylhexyl) sebacate (DOS)~12.9 - 13.0 researchgate.net
2-nitrophenyl octyl ether (o-NPOE)~15.0 - 15.4 researchgate.net

The choice of ionic additive is crucial for sensor stability. Studies on the decomposition of this compound have revealed that the presence of certain borate (B1201080) anions, such as tetraphenyl borate (TPB⁻) and tetrakis(4-chlorophenyl) borate (TpClPB⁻), can facilitate the photochemically initiated decomposition of the chromoionophore. researchgate.net In contrast, membranes formulated with tetrakis[3,5-bis(trifluoromethyl)phenyl] borate (TFPB⁻) show enhanced stability, as this anion does not catalyze the photochemical decomposition of this compound. nih.govresearchgate.net Lipophilic background electrolytes, such as bis(triphenylphosphoranylidene)ammonium tetrakis[3,5-bis(trifluoromethyl)phenyl] borate (BTPPATFPB), are used to decrease membrane resistance and reduce the effect of migration within the membrane. nih.gov The presence of these additives has a significant influence on the concentration profiles of the protonated and unprotonated forms of this compound during measurements. nih.gov

Table 2: Example Compositions of H⁺-Selective Membranes Incorporating this compound

ComponentComposition 1 (o-NPOE based)Composition 2 (DOS based)Reference
Polymer ~33 wt.% PVC~33 wt.% PVC nih.gov
Plasticizer ~66 wt.% o-NPOE~66 wt.% DOS nih.gov
Chromoionophore 0.06 – 0.11 wt.% ETH 52940.06 – 0.11 wt.% ETH 5294 nih.gov
Anionic Additive 25 – 50 mol% NaTFPB25 – 50 mol% NaTFPB nih.gov
Background Electrolyte 0 - 400 mol% BTPPATFPB0 - 400 mol% BTPPATFPB nih.gov
(mol% values for additives are expressed with respect to the chromoionophore)

Methodologies for Mitigating pH Cross-Response in Chromoionophore-Based Sensors

A significant challenge in the application of sensors based on this compound and similar pH-sensitive dyes is their inherent cross-response to the pH of the sample solution. rsc.org Since the optical signal is generated by the protonation/deprotonation of the chromoionophore, any fluctuation in the sample's pH that is not related to the target analyte concentration will interfere with the measurement. researchgate.net This is particularly problematic for measuring electrolyte concentrations in biological samples like sweat, where pH can vary. rsc.org Several methodologies have been developed to address and mitigate this pH cross-sensitivity.

Buffering of the Sample or Sensor: A straightforward approach is to control the local pH by using a buffering system. rsc.org This can involve either buffering the sample solution to a constant pH before measurement or incorporating a buffering system directly into the sensing area of the optode. rsc.org This ensures that the chromoionophore's response is solely due to the ion-exchange process with the target analyte. For instance, in the development of a urea (B33335) biosensor using this compound as a transducer, optimizing the buffer pH was critical for achieving maximum sensitivity. mdpi.com

Multi-Sensor Calibration: An alternative strategy involves using a second, independent pH sensor alongside the primary analyte sensor. By simultaneously measuring the sample's pH, a correction can be applied to the analyte sensor's signal. rsc.org This requires creating calibration curves for the analyte sensor at various pH values to accurately compensate for the cross-response. rsc.org

Alternative Transduction Mechanisms: To circumvent the issue entirely, researchers have explored replacing the pH-sensitive chromoionophore with other types of optical transducers. One of the most successful approaches is the use of solvatochromic dyes. researchgate.net These dyes change their spectral properties based on the polarity of their immediate environment. The ion-exchange process alters the local environment of the dye, causing a measurable optical change without involving proton exchange, thus making the sensor response pH-independent. researchgate.net

Exhaustive Sensing Mode: Another advanced method to overcome pH cross-response is the use of an exhaustive sensing mode. researchgate.net In this mode, the sensor components are designed to fully bind with the analyte present in a defined sample volume. This approach can lead to a response that is less dependent on the sample pH.

These strategies allow for the development of more robust and reliable analytical devices based on this compound, enabling their use in complex samples where pH is not constant.

Advanced Spectroscopic Characterization of Chromoionophore Vii and Its Complexes

Time-Resolved Spectroscopic Investigations of Excited-State Dynamics

Time-resolved spectroscopy is a powerful tool for investigating the transient phenomena that occur in a molecule immediately following the absorption of light. These techniques, operating on femtosecond to nanosecond timescales, are essential for understanding the deactivation pathways of excited states, such as fluorescence, intersystem crossing, and non-radiative decay involving molecular motion. unige.chrsc.org

For chromophores like Chromoionophore VII, which belongs to the Nile Blue family, excited-state dynamics can involve processes like intramolecular charge transfer (ICT). core.ac.ukresearchgate.net Upon excitation, a change in the electron distribution can occur, leading to a transient state with a significantly different dipole moment from the ground state. The dynamics of this process are highly sensitive to the molecule's local environment, including solvent polarity and viscosity. unige.chresearchgate.net Studies on related derivatives have shown that non-radiative deactivation often involves large-amplitude molecular motion, and the excited-state lifetime can be tuned by substituents and the surrounding medium. unige.ch

While the principles of time-resolved spectroscopy are well-established for characterizing such photophysical processes, specific studies detailing the excited-state dynamics of this compound itself are not prominently available in the surveyed literature. Such an investigation would be valuable to fully rationalize its function in optical sensing, particularly to understand the kinetics of its fluorescence response and potential photobleaching pathways. ethz.ch

Steady-State Ultraviolet-Visible Absorption and Fluorescence Spectroscopy

Steady-state UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are fundamental techniques for characterizing this compound (ETH 5418). These methods are primarily used to monitor the equilibrium-based, ion-exchange mechanism that underpins its function in optical sensors (optodes). The core principle involves a change in the protonation state of the chromoionophore, which is coupled to the recognition of a target ion by a selective ionophore within a polymeric membrane. This change in protonation results in a distinct color change, which can be quantified by absorbance or fluorescence measurements. dss.go.th

The response of this compound is dictated by its basicity (pKa) within the specific sensor's solvent membrane phase. dss.go.th Spectrophotometric or fluorometric titrations are performed to characterize this response. Typically, the absorption or fluorescence spectra of the sensor membrane are recorded in solutions of varying pH to determine the apparent pKa value of the chromoionophore. The spectra of the fully protonated and fully deprotonated forms are essential for this analysis and are typically obtained by exposing the optode to strongly acidic (e.g., 10 mM HCl) and basic (e.g., 10 mM NaOH) solutions, respectively. dss.go.thnih.gov

In a study developing an optical sensor for silver ions (Ag+), this compound was incorporated into fluorescent microspheres. nih.gov Ratiometric fluorescence measurements were employed to improve accuracy by comparing the fluorescence emission of this compound with that of an inert reference dye, 1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate (B79767) (DiIC18), at different emission wavelengths. nih.gov

ParameterValue/ConditionApplication ContextSource
Compound Name This compound (ETH 5418)Lipophilic pH indicator for optical sensors dss.go.thnih.gov
Protonated Form Measured in 10 mM HClReference spectrum for ratiometric analysis nih.gov
Deprotonated Form Measured in 10 mM NaOHReference spectrum for ratiometric analysis nih.gov
Fluorescence Emission (ETH 5418) 709 nmRatiometric measurement for Ag+ sensing nih.gov
Fluorescence Emission (Ref. Dye) 612 nmRatiometric measurement with DiIC18 nih.gov
pKa in Membrane Determined by titrationCharacterizes the chromoionophore's basicity dss.go.th

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Complexation Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of molecules and for investigating non-covalent interactions, such as the complexation of ions by host molecules. semanticscholar.orgmuk.ac.ir In the context of chromoionophores, ¹H and ¹³C NMR would be used to confirm the synthesized molecular structure.

Furthermore, NMR is highly effective for studying the thermodynamics and kinetics of complex formation in solution. muk.ac.ir By performing NMR titrations, where small aliquots of a metal ion salt are added to a solution of the chromoionophore and its associated ionophore, one can observe changes in the chemical shifts (δ) of the host molecule's nuclei. Protons or carbons located near the ion-binding site experience a change in their local electronic environment upon complexation, leading to a downfield or upfield shift in their resonance signals. semanticscholar.org The magnitude of these complexation-induced chemical shifts (Δδ) as a function of the guest concentration can be used to determine the stability constant and stoichiometry of the resulting complex.

While NMR is a standard method for characterizing similar host-guest systems, and general chemical shift data for common organic structures and solvents are widely available, specific studies reporting the detailed ¹H or ¹³C NMR spectral assignments and complexation analysis for this compound were not identified in the reviewed literature. oregonstate.educarlroth.comchemistrysteps.com

Mass Spectrometry in the Analysis of Chromoionophore-Ion Complexes

Mass spectrometry (MS) is a crucial analytical technique for confirming the molecular weight of synthesized compounds and for characterizing the stoichiometry of non-covalent complexes. Soft ionization techniques, such as Electrospray Ionization (ESI-MS) and Fast Atom Bombardment (FAB-MS), are particularly well-suited for this purpose as they can transfer intact, charged complexes from the solution phase to the gas phase for detection. acs.orgcapes.gov.br

The application of ESI-MS allows for the direct observation of ions corresponding to the chromoionophore-analyte complex, for instance, [Chromoionophore + Ion]⁺. This provides unambiguous evidence of complex formation and allows for the determination of the binding stoichiometry (e.g., 1:1, 1:2). acs.orgumich.edu This technique has been successfully used to evaluate the stability constants of metal-ion complexes for other photochromic molecules by analyzing the relative intensities of the free and complexed species. acs.org

In research on related sensor systems, ESI-MS and Matrix-Assisted Laser Desorption/Ionization (MALDI) MS have also been employed to identify the structure of degradation or photoproducts, which is important for understanding the long-term stability of the sensor components. ethz.ch While the literature points to the utility of mass spectrometry in studies involving this compound umich.edu, detailed reports focusing on the systematic MS analysis of its various ion complexes are limited.

Digital Color Analysis (DCA) for Quantitative Colorimetric Sensing

Digital Color Analysis (DCA) has emerged as a powerful and accessible alternative to traditional spectrophotometry for quantifying the response of colorimetric optical sensors, or optodes, that utilize this compound. sci-hub.seresearchgate.net This method leverages common imaging devices, such as flatbed scanners and digital cameras, to capture the color change of the sensor and translate it into a quantitative analytical signal. nih.govrsc.org

The principle of DCA involves immobilizing the sensing chemistry—comprising this compound, a selective ionophore, and other components—into a solid support like a polymer film or fabric. rsc.orgresearchgate.net After the sensor is exposed to a sample, a digital image is taken under controlled lighting conditions. Image analysis software is then used to extract color information from a defined region of interest on the sensor. sci-hub.se

The raw color data is typically recorded in the Red, Green, Blue (RGB) color space. This information can be processed in various ways to generate a calibration curve. For instance, the intensity of a single color channel (e.g., the red channel) or a ratio of channels can be plotted against the analyte concentration. researchgate.net Alternatively, the RGB values can be converted to other color spaces, such as Hue, Saturation, Value (HSV), where the Hue parameter is often found to be a robust analytical signal that is less sensitive to variations in illumination intensity. rsc.org DCA provides a low-cost, high-throughput, and field-deployable method for analyzing the response of sensors based on this compound, making it suitable for applications from environmental monitoring to wearable sensors. nih.govrsc.org

Design, Development, and Applications of Ion Selective Optical Sensors Incorporating Chromoionophore Vii

Integration within Polymeric Membrane Optodes (Bulk Optodes)

Bulk optodes represent a foundational platform for ion-selective sensing, typically comprising a polymeric membrane, often made of polyvinyl chloride (PVC), plasticized with a solvent like bis(2-ethylhexyl) sebacate (B1225510) (DOS) or 2-nitrophenyl octyl ether (o-NPOE). nih.govnih.gov Within this membrane, Chromoionophore VII is incorporated along with a selective ionophore and sometimes an ion-exchanger. nih.govgoogle.com The lipophilic nature of these components ensures they remain entrapped within the polymeric film. google.com

The design of these bulk optodes allows for the creation of sensors with tunable response ranges. By selecting chromoionophores with different basicities (pKa values), the sensor's sensitivity to a specific pH range can be optimized. this compound, for instance, has a pKa of 8.6, influencing the operational pH range of the resulting sensor. The response of these optodes is generally governed by the ratio of the analyte ion activity to the proton activity for cations, and the product of these activities for anions. nih.govrero.ch

Recent advancements have focused on mitigating the inherent pH dependency of chromoionophore-based optodes. One approach involves the introduction of a lipophilic electrolyte into the polymeric membrane. This modification helps to stabilize the interfacial potential and allows for the assessment of H+ activity more independently of the background electrolyte concentration, such as NaCl. nih.govacs.org Theoretical simulations and experimental data have confirmed that this approach leads to a more robust and background-independent pH sensing capability. nih.gov

Nanosensor and Microsensor Architectures and Formulations

The miniaturization of optodes into nanosensors and microsensors has expanded their application, particularly in biological contexts like intracellular measurements. mdpi.comnih.gov These smaller sensors offer enhanced surface area-to-volume ratios, leading to improved binding capacity and sensitivity. nih.gov

Formulations for these nano- and microsensors often involve creating spherical particles from a plasticized polymer core that encapsulates the sensing components, including this compound. nih.govmdpi.com These particles can be rendered biocompatible with a hydrophilic coating. mdpi.com The fundamental working principle remains the same as in bulk optodes: the ionophore binds the target ion, causing the chromoionophore to deprotonate and change its optical properties. mdpi.com

For instance, polystyrene microspheres have been functionalized with ionophores and chromoionophores for the detection of ions like lead. nih.gov Similarly, sodium-selective nanosensors have been developed using a sodium ionophore in conjunction with this compound. windows.net The small size of these sensors, often in the nanometer range, makes them suitable for applications requiring high spatial resolution. researchgate.net

Development of Paper-Based and Textile-Based Sensor Platforms

In a move towards more accessible and disposable sensor technologies, researchers have explored the integration of ion-selective optodes onto paper and textile substrates. rsc.orgrsc.org This approach often eliminates the need for a traditional plasticized polymer matrix, as the hydrophobic sensing chemicals can be directly adsorbed onto the hydrophilic substrate. rsc.org

Inkjet printing has emerged as a viable method for fabricating these sensors, allowing for the precise deposition of "inks" containing the chromoionophore, ionophore, and other necessary components onto the fabric. rsc.orgrsc.org This technique enables the mass production of cost-effective and flexible sensors. rsc.org For example, fully reversible pH, sodium, and potassium optodes have been successfully printed on polyester-spandex fabrics. rsc.orgrsc.org The choice of the most hydrophobic sensing chemicals is crucial for ensuring robust adsorption and reversible sensor performance. rsc.org

While these platforms offer significant advantages, the inherent pH cross-sensitivity of chromoionophore-based sensors remains a challenge, particularly for applications involving samples with fluctuating pH, such as sweat. rsc.orgrsc.org

Specific Ion Sensing Applications

The versatility of this compound, when combined with various ionophores, allows for the targeted detection of a wide range of ions.

For anion detection, the sensing mechanism typically involves the co-extraction of the target anion and a proton into the sensor membrane. nih.gov The selectivity is dictated by the specific binding affinity of the chosen ionophore for the target anion. nih.gov

Nitrite (B80452) (NO₂⁻): Optical sensors for nitrite have been developed using ionophores like cobalt(III) corrole (B1231805) or rhodium(III) porphyrin in conjunction with a chromoionophore. nih.gov The performance of these sensors can be tuned by altering the pKa of the chromoionophore and the pH of the sample buffer. nih.gov For instance, a study demonstrated that films containing this compound, among others, could be used for nitrite detection. umich.edu

Sulfate (B86663) (SO₄²⁻): Sulfate sensors have been fabricated using a bis-thiourea ionophore immobilized on polystyrene microspheres along with a chromoionophore and an anion-exchanger. rsc.org The sensor operates on the principle that the displacement of two chromoionophore molecules by a single sulfate ion leads to a detectable color change. rsc.org The inclusion of the selective ionophore significantly enhances the sensitivity and selectivity for sulfate over other anions. rsc.org

Cation-selective optodes based on this compound function through an ion-exchange process where the target cation displaces a proton from the chromoionophore. rsc.org

Sodium (Na⁺): Sodium-selective optodes are commonly developed by pairing a sodium-selective ionophore with a chromoionophore. For instance, this compound has been used in composite materials with a sodium-selective ionophore for sodium detection. windows.net

Potassium (K⁺): Potassium-selective sensors often utilize the ionophore valinomycin (B1682140). The combination of valinomycin with a chromoionophore like this compound can produce logic gate functions based on the pH and potassium concentration.

Calcium (Ca²⁺): Calcium-selective optodes operate on the same ion-exchange principle, where the extraction of Ca²⁺ into the sensor phase is coupled with the deprotonation of the chromoionophore. acs.org

Lead (Pb²⁺): Highly sensitive lead sensors have been created using microspheres functionalized with a lead-selective ionophore and a chromoionophore, achieving very low detection limits. nih.gov

Mercury (Hg²⁺): While specific examples detailing this compound for mercury sensing are less common in the provided context, the general principle of combining a mercury-selective ionophore with a chromoionophore is applicable. researchgate.net

A summary of representative cation sensing applications is presented in the table below.

Target IonIonophore (Example)Sensor PlatformKey Finding
Sodium (Na⁺) Sodium Ionophore XComposite MaterialEnabled sodium detection. windows.net
Potassium (K⁺) ValinomycinBulk OptodeDemonstrated logic gate functionality based on pH and K⁺ levels.
Lead (Pb²⁺) ETH 5493MicrospheresAchieved a low limit of detection (3 x 10⁻⁹ M) at pH 5.7. nih.gov

The response of ion-selective optodes incorporating a chromoionophore like this compound is intrinsically linked to pH because the signal transduction relies on the protonation/deprotonation of the chromoionophore. rsc.organnualreviews.org For cation sensing, the optical response is dependent on the ratio of the analyte ion activity to the hydrogen ion activity. rero.ch Conversely, for anion sensing, the response is related to the product of the analyte and hydrogen ion activities. rero.ch

This pH dependency is a critical factor in the design and application of these sensors. nih.govresearchgate.net The pKa of the chromoionophore is a key parameter that determines the sensor's operating range and sensitivity. this compound, with a pKa of 8.6, is suitable for applications in moderately alkaline conditions.

Efforts to overcome pH interference have led to innovative sensor designs. The incorporation of lipophilic electrolytes into the membrane has been shown to create a more stable interfacial potential, resulting in a response that is significantly less dependent on the background cation concentration. nih.govacs.org This allows for more direct and accurate pH measurements. nih.gov Another strategy involves operating the nanosensors in an "exhaustive mode," where the analyte in a small sample volume is completely consumed by the sensor, leading to a pH-independent response. researchgate.net

Cation Sensing Modalities (e.g., Lithium, Sodium, Potassium, Calcium, Lead, Mercury)

Multimodal and Multiplexed Chemical Sensor Systems

The integration of this compound into multimodal and multiplexed chemical sensor systems represents a significant advancement in analytical chemistry, enabling the simultaneous or differential detection of multiple analytes. These systems leverage the principle of creating sensor arrays where each element exhibits a specific or cross-reactive response to different target ions. The resulting pattern of responses from the array can be decoded to provide a comprehensive chemical profile of a sample.

Multiplexed ion sensing can be achieved by tailoring the chemical composition of individual sensor elements within an array. acs.org By using different ionophores with a common chromoionophore like this compound, or by varying the concentration of the sensing components, distinct optical responses to different ions can be generated and measured simultaneously. acs.org This approach has been successfully applied to the development of sensor arrays for various applications, from environmental monitoring to clinical diagnostics.

A notable application of this compound in a multiplexed sensor system is in the fabrication of fluorescent microsphere-based arrays for heavy metal detection. For instance, microspheres functionalized with this compound (also known as ETH 5418) and a specific ionophore for lead (Pb²⁺) have demonstrated high selectivity for lead ion detection with a limit of detection as low as 3 x 10⁻⁹ M at pH 5.7. nih.gov This technology forms the basis for creating multi-analyte sensor arrays by combining different populations of microspheres, each tailored for a specific ion.

The versatility of this approach allows for the creation of sensor arrays on various platforms, including fiber optics and microfluidic devices. rsc.org A fiber-optic microsensor array for the rapid analysis of silver ions (Ag⁺) has been developed using plasticized PVC-based fluorescent microspheres containing this compound. acs.org This array, deposited on the distal end of an optical fiber bundle, demonstrated a detection limit of 4 x 10⁻¹¹ M for Ag⁺, with a response time of less than 15 minutes for a 10⁻⁹ M AgNO₃ solution. acs.org

The performance of optical sensors in such arrays is critically dependent on the properties of the chromoionophore, particularly its acid dissociation constant (pKa). The pKa of the chromoionophore influences the sensor's selectivity and response range. nih.gov In the development of nitrite (NO₂⁻) selective optical sensors, the influence of different chromoionophores, including this compound, was investigated. nih.gov It was observed that membrane optodes containing chromoionophores with higher pKa values generally exhibit better selectivity. nih.gov The order of pKa values for several chromoionophores was reported as: Chromoionophore I > V > II > VII > III. nih.gov

The following table summarizes the composition of fluorescent microspheres used in a sensor array for silver ion detection:

ComponentConcentration (mmol/kg)Purpose
o-xylylenebis(N,N-diisobutyldithiocarbamate) (Cu-I)156Ag⁺ selective ionophore
This compound (ETH 5418)10H⁺-selective chromoionophore
1,1''-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate (B79767)2.3Internal reference dye
Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate14Cation-exchanger
Data sourced from a study on a fiber-optic microsensor array for trace analysis of silver ions. acs.org

Another key aspect of designing effective multiplexed sensors is ensuring high selectivity for the target analyte over potential interfering ions. The selectivity of an optode is quantified by the optical selectivity coefficient. In the case of a nitrite sensor based on a Co(III)-corrole ionophore, the selectivity was evaluated with various chromoionophores. The table below presents the logarithm of optical selectivity coefficients for such a sensor incorporating this compound.

Interfering Anionlog KoptNO₂⁻, X
ClO₄⁻-0.7
SCN⁻-0.9
I⁻-1.7
NO₃⁻-2.2
Br⁻-2.8
Cl⁻-3.5
HPO₄²⁻-3.7
SO₄²⁻-3.8
Acetate⁻-3.9
Data represents the selectivity of a polymer film optode doped with 20 mmol/kg Co-tBC ionophore and 10 mmol/kg this compound. nih.gov

Theoretical and Computational Investigations of Chromoionophore Vii Systems

Quantum Chemical Calculations (e.g., DFT, TD-DFT) for Electronic Structure and Spectroscopic Properties

Quantum chemical calculations are fundamental to understanding the optical response of Chromoionophore VII, which is intrinsically linked to its electronic structure. Methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are particularly powerful for this purpose. rsc.orgresearchgate.netchemrxiv.org

DFT is employed to calculate the ground-state electronic structure, electron density, and geometry of the chromoionophore in both its protonated (HC⁺) and deprotonated (C) forms. These calculations can reveal how the distribution of electrons and the molecular geometry change upon protonation, which is the key chemical event in its pH-sensing mechanism. mdpi.comnumberanalytics.com

TD-DFT is the workhorse method for modeling electronically excited states and simulating spectroscopic properties. rsc.orgchemrxiv.org The characteristic color change of this compound results from a shift in its absorption spectrum upon a change in pH. TD-DFT can predict these absorption spectra by calculating the vertical excitation energies, which correspond to the energy required to promote an electron from a lower-energy occupied molecular orbital to a higher-energy unoccupied molecular orbital. researchgate.netdiva-portal.org For a chromoionophore, the calculation would focus on the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is altered by protonation, leading to the absorption of different wavelengths of light and thus a change in color. While specific TD-DFT benchmark studies for this compound are not extensively detailed in the literature, the methodology is standard for analyzing such dye molecules. rsc.orgdiva-portal.org These calculations are crucial for correlating the observed optical properties with the underlying molecular structure and electronic transitions. chemrxiv.orgresearchgate.net

Molecular Dynamics Simulations for Membrane and Complexation Dynamics

While quantum mechanics describes the electronic properties of an isolated molecule, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed-phase environment over time. libretexts.org For this compound, MD simulations provide critical insights into its interactions within the complex and heterogeneous environment of a polymer membrane, which is its typical operational setting. nih.govuantwerpen.be

MD simulations model the membrane system, including the polymer matrix (e.g., poly(vinyl chloride) - PVC), a plasticizer, the chromoionophore, and any ionophores or additives. cresset-group.com By solving Newton's equations of motion for every atom in the system, MD can simulate the dynamic behavior of the chromoionophore. libretexts.org Key applications include:

Membrane Interactions: Understanding how the lipophilic this compound orients and positions itself within the lipid-like environment of the plasticized polymer membrane. uantwerpen.becresset-group.com

Complexation Dynamics: Observing the process of ion complexation and decomplexation at the membrane-aqueous solution interface. nih.gov MD simulations can elucidate the conformational changes the chromoionophore and any associated ionophores undergo during the ion-exchange process. nih.gov

Solvation and Diffusion: Studying the diffusion of the chromoionophore and other components within the membrane, which can influence the sensor's response time and stability.

These simulations help to build a dynamic, atomistic picture of the sensing phase, complementing the static electronic information from quantum chemical calculations. nih.gov

Thermodynamic Modeling of Ion-Exchange and Protonation Equilibria

The response of an optode based on this compound is governed by thermodynamic equilibria, specifically the protonation of the chromoionophore and the ion-exchange process at the membrane-sample interface. ntnu.notdl.org Thermodynamic modeling aims to quantify these equilibria to predict the sensor's performance.

A critical parameter is the acidity constant (pKa) of the chromoionophore within the specific membrane environment. The pKa value dictates the pH range over which the sensor will be most responsive. This parameter is not intrinsic to the molecule but is heavily influenced by the composition of the membrane, particularly the polarity of the plasticizer. nih.gov

Experimental studies have determined the pKa of this compound (ETH 5418) in membranes composed of poly(vinyl chloride) (PVC) plasticized with different solvents. nih.gov The values highlight the significant effect of the membrane environment on the chromoionophore's acid-base properties.

ChromoionophoreMembrane MatrixPlasticizerReported pKa ValueReference
This compound (ETH 5418)PVCbis(2-ethylhexyl)sebacate (DOS)10.3 nih.gov
This compound (ETH 5418)PVCo-nitrophenyloctylether (NPOE)7.6 nih.gov

Numerical Simulation of Optode Response Functions and Interfacial Phenomena

Numerical simulations integrate the thermodynamic equilibria with mass transport models to provide a comprehensive description of the optode's response function. These simulations can predict the full sigmoidal response curve (absorbance vs. analyte activity) of a sensor containing this compound. nih.govresearchgate.net

Recent theoretical work has focused on simulating the response of chromoionophore-based optodes to establish correlations between interfacial potential stability and the optical signal. nih.govresearchgate.net Numerical simulations have been successfully used to prove that incorporating lipophilic electrolytes into the membrane can lead to a pH response that is largely independent of the background electrolyte concentration, a significant advantage for practical applications. nih.gov

These simulations allow researchers to:

Predict the sensor's dynamic range and sensitivity.

Estimate the influence of interfering ions on the sensor's selectivity.

Understand and predict non-ideal behaviors, such as non-monotonic response curves that can arise from co-extraction phenomena. researchgate.net

By providing a quantitative and predictive framework, numerical simulations are invaluable for both understanding the fundamental mechanisms of interfacial sensing and for optimizing the performance of optodes based on this compound.

Supramolecular Chemistry Principles in Chromoionophore Vii Design and Functionality

Host-Guest Chemistry and Directed Molecular Recognition

At the heart of Chromoionophore VII's function is the concept of host-guest chemistry, which involves the binding of a smaller "guest" molecule or ion to a larger "host" molecule. wikipedia.org This interaction is highly specific, a phenomenon known as molecular recognition. escholarship.org The host molecule is designed with a cavity or binding site that is structurally and electronically complementary to the intended guest.

In systems utilizing this compound, the chromoionophore itself often acts in concert with a specific ionophore, which serves as the primary host for the target ion (the "guest"). For instance, this compound, a lipophilic and H+-selective chromoionophore, has been used in cation exchange systems for the determination of lead when paired with a lead ionophore. The binding of the guest ion to the host ionophore induces a change in the local environment, which in turn perturbs the electronic properties of the nearby this compound, leading to a measurable optical response. This directed molecular recognition is crucial for the selective detection of specific ions. escholarship.org

The principles of host-guest chemistry allow for the rational design of sensor systems. By carefully selecting or synthesizing host molecules with specific binding cavities, it is possible to target a wide range of guest ions with high selectivity. wikipedia.org The strength and selectivity of the host-guest interaction are governed by a combination of non-covalent forces, including electrostatic interactions, hydrogen bonding, and van der Waals forces. wikipedia.org

Self-Assembly Processes and Formation of Ordered Architectures (e.g., Monolayers, Langmuir-Blodgett Films)

The utility of this compound is significantly enhanced by its incorporation into highly ordered structures through self-assembly processes. ossila.com Self-assembly is the spontaneous organization of molecules into stable, well-defined arrangements, driven by non-covalent interactions. ossila.com This approach allows for the creation of functional materials and devices with precisely controlled architectures.

A key technique in this area is the formation of Langmuir-Blodgett (LB) films. mdpi.com In this method, a monolayer of amphiphilic molecules, such as certain chromoionophores, is first formed at the air-water interface. mdpi.com This monolayer can then be transferred onto a solid substrate layer by layer, creating a highly ordered multilayer film. mdpi.com The structure and functional features of the pre-organized monolayer are often preserved in the resulting Langmuir-Blodgett film. researchgate.net

The formation of these ordered architectures is critical for several reasons. Firstly, it allows for a high density of sensing molecules at a surface, amplifying the signal. Secondly, the controlled orientation of the chromoionophores within the film can optimize their interaction with both the target ions and the detection system. Research on hemicyanine chromoionophores in Langmuir monolayers has shown that cation-ionophore interactions can influence the aggregation behavior and structure formation within these films. isuct.ru While not directly about this compound, this illustrates the principles involved. The process of self-assembly is driven by thermodynamic forces, including van der Waals interactions between the molecular chains and specific binding interactions with the substrate. ossila.com

Development of Chemical Logic Gates based on this compound Systems

The principles of molecular recognition and stimulus-response inherent in this compound systems have been ingeniously applied to the development of chemical logic gates. nih.govarxiv.org These are molecular systems that can perform logical operations (like AND, OR, NOT) based on chemical inputs, with the output being a measurable signal, such as a change in absorbance or fluorescence. researchgate.net

Optode membranes incorporating this compound have been successfully used to create such logic gates. In these systems, the chemical inputs are typically the concentrations of two different species, for example, H+ ions (protons) and another cation like Na+. The output is the optical response of the membrane at specific wavelengths.

For instance, a logic gate can be designed where the output is "ON" (e.g., high absorbance at a particular wavelength) only when both chemical inputs are present at specific concentrations (an AND gate). this compound, with a pKa of 8.6, has been utilized in membranes to create INHIBIT (INH) and NAND logic gates. The logic operation is based on the competitive ion exchange equilibrium between the chromoionophore and the target ions.

The development of these molecular logic gates represents a step towards molecular-scale computation and showcases the sophisticated level of control that can be achieved by applying supramolecular principles to the design of functional chemical systems. mdpi.com

Table of Research Findings on Chromoionophore-Based Logic Gates

ChromoionophorepKaLogic Gate TypeChemical InputsOutput SignalReference
This compound8.6INH B / NINH BH+, Na+Absorbance at 670 nm
Chromoionophore XIV5.5INH B / NINH BH+, Na+Absorbance at 660 nm
Chromoionophore I>12INH A / NINH AH+, Na+Absorbance at 540 nm and 665 nm
Nile Blue-urea9.5INH A / NINH AH+, Na+Absorbance at 540 nm and 665 nm

Future Research Trajectories and Emerging Opportunities

Integration with Advanced Transducer Materials (e.g., Quantum Dots)

A significant frontier in the development of optical sensors is the integration of traditional indicator dyes like Chromoionophore VII with advanced transducer materials. This synergy aims to create hybrid sensing platforms with superior optical properties, such as enhanced brightness, improved photostability, and novel signal transduction mechanisms.

Semiconductor quantum dots (QDs) represent a particularly promising class of materials for integration with this compound. thno.org QDs possess unique optical characteristics, including high quantum yields, narrow and size-tunable emission spectra, and broad absorption bands. thno.orgmdpi.com These properties make them excellent energy donors in Förster Resonance Energy Transfer (FRET) systems. thno.orgnih.gov

Research has demonstrated the viability of FRET-based nanosensors that couple QDs with a chromoionophore. nih.gov In such a system, the chromoionophore acts as an energy acceptor, and its absorption spectrum changes in response to ion binding. This change modulates the FRET efficiency from the QD donor, resulting in a ratiometric and highly sensitive optical response. nih.gov The spectral properties of this compound (also known as ETH 5418) are particularly well-suited for this application. The absorption of its protonated form (λmax ≈ 670 nm) shows an excellent overlap with the emission of red-emitting QDs or nanorods, while the deprotonated form's absorption (λmax ≈ 525 nm) aligns well with green-emitting QDs. nih.gov This spectral alignment is critical for creating efficient FRET pairs.

Future research will likely focus on:

Developing QD-Chromoionophore VII Conjugates: Fabricating stable conjugates and encapsulating them within nanosensors or polymeric films to create robust and reusable sensing platforms.

Optimizing FRET Efficiency: Systematically studying the spectral overlap, distance, and orientation between QDs and this compound to maximize the dynamic range of the sensor response.

Multiplexed Sensing: Leveraging the narrow emission peaks of different-sized QDs to design multiplexed sensors, where this compound could act as a common acceptor or part of a multi-component sensing cascade.

The integration of this compound with QDs and other nanomaterials like gold nanoparticles or carbon nanotubes holds the potential to overcome the photobleaching limitations of organic dyes and create next-generation sensors with unparalleled sensitivity and stability. nih.gov

Miniaturization for Point-of-Care (PoC) Diagnostics and Portable Device Development

There is a growing demand for analytical devices that can be used outside of the traditional laboratory setting, particularly in clinical diagnostics and environmental monitoring. google.com Miniaturization is a key enabling technology for developing portable, low-cost, and user-friendly point-of-care (PoC) devices. dispendix.comdispendix.com this compound is a prime candidate for incorporation into such systems due to its strong colorimetric response, which simplifies signal detection.

Future development in this area is expected to focus on several key platforms:

Microfluidic "Lab-on-a-Chip" Systems: These devices integrate sample handling, mixing, and detection into a single, small chip. this compound can be incorporated into sensing zones within microchannels to provide real-time colorimetric readouts for analytes in very small sample volumes.

Paper-Based and Fabric-Based Sensors: These platforms offer an extremely low-cost and disposable format for PoC testing. This compound, being a lipophilic dye, can be printed or immobilized onto substrates like paper or specialized fabrics to create wearable sensors for applications like monitoring sweat electrolytes. rsc.orgrsc.org Research has already identified lipophilic Nile Blue derivatives, the class to which this compound belongs, as suitable for creating wearable pH optodes on fabric. rsc.orgrsc.org

Portable Spectrometers and Colorimeters: The development of miniaturized and portable photometers, potentially leveraging smartphone cameras as detectors, complements the creation of disposable sensors based on this compound. researchgate.net Such systems enable quantitative analysis in the field without the need for bulky laboratory equipment. researchgate.net

The ultimate goal is to create integrated "sample-to-answer" systems that require minimal user intervention, making complex chemical analysis accessible for near-patient testing, in-field environmental screening, and personal health monitoring.

Table 1: Comparison of Sensing Platforms for Miniaturization

Feature Microfluidic Chips Paper/Fabric Sensors Portable Photometers
Primary Advantage High integration, low sample volume Extremely low cost, disposability Quantitative field analysis
Chromoionophore Role Immobilized colorimetric indicator Printed reversible optode Used in disposable sensor strips
Key Challenge Complex fabrication Environmental humidity effects Power consumption, calibration
Target Application PoC clinical diagnostics Wearable health monitors Environmental water testing

Methodologies for Real-Time and Continuous Monitoring in Dynamic Environments

Moving beyond single-point measurements, a major goal is to develop sensors capable of real-time and continuous monitoring of chemical parameters in dynamic systems, such as industrial process streams, natural water bodies, or biological fluids. mdpi.comresearchgate.net this compound-based optodes are well-suited for this purpose due to their reversible response.

Key research directions include:

Flow-Through Sensor Designs: Integrating this compound-containing polymeric membranes into flow cells allows for the continuous analysis of a flowing sample stream. mdpi.com This is particularly relevant for industrial process control and automated environmental monitoring stations.

Wearable and Implantable Sensors: For biomedical applications, the development of sensors that can continuously monitor analytes like electrolytes or pH in sweat or interstitial fluid is a major objective. rsc.org While promising, challenges such as ensuring biocompatibility, long-term stability, and mitigating interference from the biological matrix must be addressed. rsc.org

Improved Temporal Resolution: The response time of current optodes can be a limiting factor in tracking rapid chemical changes. rsc.org Research is needed to optimize membrane composition (e.g., plasticizer type, thickness) and sensor design to achieve faster forward and reverse response times, enabling the capture of transient chemical events.

An effective environmental monitoring program relies on the ability to gather data consistently over time to identify trends and trigger alerts. pmeasuring.comfssc.com Continuous sensors based on this compound could become integral components of such programs, providing valuable data for ensuring water quality, managing industrial effluent, and tracking physiological status.

Strategies for Overcoming Challenges in Complex Sample Matrix Analysis

One of the most significant hurdles in analytical science is the accurate determination of analytes in complex samples like blood, urine, industrial wastewater, or soil extracts. researchgate.netrsc.organalytik-jena.com These sample matrices contain numerous components that can interfere with the measurement, causing so-called "matrix effects." chromatographyonline.comdrawellanalytical.com For this compound-based optical sensors, these effects can manifest as altered sensor response, reduced sensitivity, and poor selectivity.

Several strategies are being explored to overcome these challenges:

Advanced Sample Preparation: Meticulous sample preparation is the first line of defense against matrix effects. xrfscientific.com Techniques such as filtration, centrifugation, and solid-phase extraction (SPE) can be employed to remove interfering particulates and macromolecules before the sample comes into contact with the sensor. fssc.commdpi.com

Sample Dilution: A simple yet effective approach is to dilute the sample with a clean buffer. chromatographyonline.commdpi.com This reduces the concentration of all interfering species, minimizing their impact on the sensor's equilibrium. rsc.org This is only feasible if the analyte of interest is present at a high enough concentration to remain detectable after dilution. chromatographyonline.com

Optimization of Sensing Membrane Composition: The composition of the optode membrane itself can be tailored to reduce interferences. For example, the pKa of the chromoionophore and the binding constant of the ionophore are influenced by the membrane matrix (e.g., polymer, plasticizer). rsc.org Optimizing this matrix can enhance selectivity for the target analyte over interfering ions present in the sample. rsc.org

Internal Referencing and Advanced Calibration: Incorporating a second, pH-insensitive indicator (e.g., a solvatochromic dye) into the sensor membrane can provide an internal reference signal to correct for nonspecific changes in the optical properties of the film. researchgate.net Furthermore, using calibration methods like matrix-matching or standard addition can help compensate for predictable matrix effects. drawellanalytical.commdpi.com

The successful application of this compound for real-world analysis hinges on the development of robust methods that account for and mitigate the influence of the sample matrix. researchgate.net

Table 2: Strategies to Mitigate Matrix Effects

Strategy Principle Advantage Limitation
Sample Dilution Reduces concentration of interfering species. rsc.org Simple, effective for major interferences. Reduces analyte concentration, may fall below detection limit. chromatographyonline.com
Sample Clean-up (SPE) Physically removes interfering compounds. mdpi.com High specificity in removing interferences. Can be time-consuming and add cost.
Membrane Optimization Alters the chemical environment of the dye to favor the analyte. rsc.org Enhances intrinsic sensor selectivity. Requires significant development and characterization.
Standard Addition Calibration is performed within the sample matrix itself. drawellanalytical.com Compensates for proportional matrix effects. Requires more measurements per sample.

Exploration of Novel Photophysical and Photochemical Mechanisms

While the primary application of this compound relies on its pH-dependent absorption changes (ion-exchange mechanism), there is a significant opportunity to explore and exploit more complex photophysical and photochemical phenomena to create novel sensing modalities.

Future research in this domain could investigate:

Förster Resonance Energy Transfer (FRET): As discussed in section 8.1, systematically designing FRET systems where this compound acts as an acceptor for luminescent donors like quantum dots or other fluorophores is a major area for development. nih.gov This can convert the sensor output from an absorbance change to a more sensitive ratiometric fluorescence signal.

Photoinduced Electron Transfer (PeT): Investigating whether the fluorescence of this compound (or a fluorescent derivative) can be quenched or enhanced via PeT upon interaction with specific analytes. This mechanism could offer an alternative "turn-on" or "turn-off" sensing pathway.

Light-Controlled Isomerization: Other classes of chromoionophores, such as those based on spiropyrans or azobenzenes, can be switched between two states with light, and this switching can be modulated by the presence of an analyte. acs.orgrsc.org Research could explore the synthesis of derivatives of this compound that incorporate photoswitchable moieties, enabling light-controlled sensor activation or regeneration.

Excited-State Proton Transfer (ESPT): Some fluorophores exhibit different acid/base properties in their excited state compared to their ground state. Exploring whether this compound undergoes ESPT could lead to sensing schemes based on fluorescence lifetime or dual-emission ratiometry, which are often more robust than simple intensity measurements. researchgate.net

By delving deeper into the fundamental photochemistry and photophysics of the Nile Blue scaffold, researchers can move beyond the conventional use of this compound and unlock new mechanisms for signal transduction, leading to sensors with improved performance and entirely new functionalities. worldscientific.com

Q & A

Q. What are the established synthesis protocols and characterization techniques for Chromoionophore VII?

this compound is synthesized via a multi-step reaction involving the coupling of a mono aza-crown ether moiety to a chromogenic backbone. Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : To confirm structural integrity and purity (e.g., integration ratios for proton environments).
  • Mass Spectrometry (MS) : For molecular weight verification and detection of byproducts.
  • UV-Vis Spectroscopy : To assess ion-binding-induced spectral shifts (e.g., λmax changes upon metal ion complexation) .
  • Elemental Analysis : To validate stoichiometry and purity.

Q. How does this compound selectively bind specific metal ions, and what are its thermodynamic binding constants?

The selectivity arises from the aza-crown ether’s cavity size and donor atom arrangement, which favors ions like K<sup>+</sup>, Na<sup>+</sup>, or transition metals (e.g., Cu<sup>2+</sup>). Binding constants (logK) are determined via:

  • Titration Experiments : Monitor spectral changes (e.g., absorbance at λmax) with incremental ion addition.
  • Benesi-Hildebrand Analysis : For 1:1 binding stoichiometry validation.
  • Isothermal Titration Calorimetry (ITC) : To quantify enthalpy/entropy contributions .

Q. What spectroscopic properties of this compound are critical for optical sensing applications?

Key properties include:

  • Molar Absorptivity (ε) : Measured via Beer-Lambert law at varying concentrations.
  • Dynamic Range : Determined by the linear response of absorbance/emission to ion concentration.
  • Photostability : Assessed under prolonged light exposure to evaluate degradation kinetics.
  • Solvent Effects : Tested in polar/non-polar solvents to optimize signal-to-noise ratios .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to achieve higher yields and purity?

Methodological approaches include:

  • Design of Experiments (DOE) : Systematic variation of reaction parameters (e.g., temperature, catalyst loading) to identify optimal conditions.
  • Chromatographic Purification : Use HPLC or flash chromatography to isolate the target compound from byproducts.
  • In Situ Monitoring : Techniques like FT-IR or Raman spectroscopy to track reaction progress and intermediate formation .

Q. How should contradictory data in ion-binding affinity studies be resolved?

Contradictions may arise from solvent polarity, pH, or competing ions. Mitigation strategies:

  • Standardized Buffers : Use consistent ionic strength and pH (e.g., HEPES or TRIS buffers).
  • Competitive Binding Assays : Introduce competing ions to assess selectivity under simulated real-world conditions.
  • Multivariate Analysis : Apply principal component analysis (PCA) to disentangle overlapping spectral responses .

Q. What strategies enable the integration of this compound into hybrid sensor platforms (e.g., optoelectronic devices)?

Advanced methodologies involve:

  • Immobilization Techniques : Covalent bonding to silica nanoparticles or polymer matrices to enhance reusability.
  • Signal Amplification : Pair with quantum dots or plasmonic nanoparticles for enhanced optical output.
  • Microfluidic Integration : Test flow-cell designs to assess real-time response kinetics and throughput .

Q. What experimental designs assess the long-term stability of this compound under varying environmental conditions?

Stability studies require:

  • Accelerated Aging Tests : Expose the compound to elevated temperatures, humidity, or UV light to model degradation pathways.
  • Periodic Spectroscopic Analysis : Track changes in λmax or fluorescence intensity over time.
  • Statistical Lifetime Modeling : Use Arrhenius equations to predict shelf-life under storage conditions .

Methodological Considerations

  • Data Validation : Cross-reference results with alternative techniques (e.g., compare ITC-derived K values with spectrophotometric data) .
  • Reproducibility : Document synthesis and testing protocols in line with guidelines for experimental rigor (e.g., IUPAC standards) .
  • Ethical Data Reporting : Disclose limitations (e.g., solvent interference) and avoid selective data presentation to maintain academic integrity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.